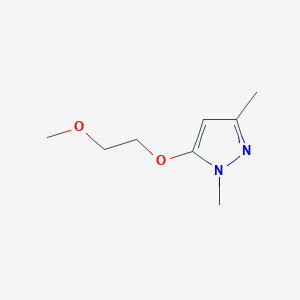
4-(hydroxyimino)-2,2,3-trimethylcyclohexane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(hydroxyimino)-2,2,3-trimethylcyclohexane-1-carboxylic acid (HITC) is a cyclic carboxylic acid that is widely used in scientific research applications. It is a white crystalline solid with a melting point of 68–70 °C, and is soluble in water and many organic solvents. HITC is an important organic acid with a wide range of applications in the field of organic chemistry, biochemistry, and pharmacology.
Scientific Research Applications
4-(hydroxyimino)-2,2,3-trimethylcyclohexane-1-carboxylic acid has many applications in scientific research. It is widely used as an organic acid in the synthesis of various compounds, including drugs and other pharmaceuticals. 4-(hydroxyimino)-2,2,3-trimethylcyclohexane-1-carboxylic acid is also used as a catalyst in various reactions, such as esterification and decarboxylation reactions. In addition, 4-(hydroxyimino)-2,2,3-trimethylcyclohexane-1-carboxylic acid has been used as a reagent in the synthesis of various heterocyclic compounds, such as pyridines, thiophenes, and imidazoles.
Mechanism of Action
4-(hydroxyimino)-2,2,3-trimethylcyclohexane-1-carboxylic acid is a proton donor, meaning that it can donate a proton to other molecules, resulting in the formation of a new compound. This is the mechanism by which 4-(hydroxyimino)-2,2,3-trimethylcyclohexane-1-carboxylic acid acts as a catalyst in various reactions. The proton donation ability of 4-(hydroxyimino)-2,2,3-trimethylcyclohexane-1-carboxylic acid is also responsible for its use as a reagent in the synthesis of various heterocyclic compounds.
Biochemical and Physiological Effects
4-(hydroxyimino)-2,2,3-trimethylcyclohexane-1-carboxylic acid has been studied for its potential biochemical and physiological effects. Studies have shown that 4-(hydroxyimino)-2,2,3-trimethylcyclohexane-1-carboxylic acid can act as a substrate for various enzymes, including cytochrome P450 enzymes, and can also act as an inhibitor of some enzymes. 4-(hydroxyimino)-2,2,3-trimethylcyclohexane-1-carboxylic acid has also been studied for its potential anti-inflammatory and antioxidant activities.
Advantages and Limitations for Lab Experiments
4-(hydroxyimino)-2,2,3-trimethylcyclohexane-1-carboxylic acid is a relatively safe and stable compound, making it ideal for use in laboratory experiments. It is easy to synthesize and is soluble in many organic solvents, making it a versatile reagent. However, 4-(hydroxyimino)-2,2,3-trimethylcyclohexane-1-carboxylic acid is a relatively strong acid, and can cause irritation to the skin and eyes, so proper safety precautions should be taken when handling it.
Future Directions
4-(hydroxyimino)-2,2,3-trimethylcyclohexane-1-carboxylic acid has many potential future applications, including its use as a drug delivery system for targeted drug delivery, its use as a reagent in the synthesis of other compounds, and its potential use as an antioxidant and anti-inflammatory agent. Additionally, further research is needed to better understand the biochemical and physiological effects of 4-(hydroxyimino)-2,2,3-trimethylcyclohexane-1-carboxylic acid and its potential therapeutic applications.
Synthesis Methods
4-(hydroxyimino)-2,2,3-trimethylcyclohexane-1-carboxylic acid can be synthesized in a number of ways, including the oxidation of 4-hydroxy-2,2,3-trimethylcyclohexane (HTC). This is typically done using aqueous potassium permanganate as the oxidizing agent, which yields 4-(hydroxyimino)-2,2,3-trimethylcyclohexane-1-carboxylic acid as the product. Another method is the reaction of 4-hydroxy-2,2,3-trimethylcyclohexane-1-carboxaldehyde (HTCAL) with sodium hydroxide in aqueous solution, which yields 4-(hydroxyimino)-2,2,3-trimethylcyclohexane-1-carboxylic acid as the product.
properties
IUPAC Name |
(4Z)-4-hydroxyimino-2,2,3-trimethylcyclohexane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO3/c1-6-8(11-14)5-4-7(9(12)13)10(6,2)3/h6-7,14H,4-5H2,1-3H3,(H,12,13)/b11-8- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXQBTMRMDVQIOV-FLIBITNWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=NO)CCC(C1(C)C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1/C(=N\O)/CCC(C1(C)C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4Z)-4-hydroxyimino-2,2,3-trimethylcyclohexane-1-carboxylic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![2-ethoxy-5-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one](/img/structure/B6617970.png)


![[3-(difluoromethyl)-1H-pyrazol-4-yl]methanamine hydrochloride](/img/structure/B6617999.png)
![1-[3-(pyridin-2-yl)-1H-pyrazol-1-yl]ethan-1-one](/img/structure/B6618014.png)

